1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylpyrrolidinone moiety, and a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Synthesis of 5-oxo-1-phenylpyrrolidine: This intermediate can be synthesized through the cyclization of N-phenylsuccinimide in the presence of a strong base like sodium hydride (NaH).
Formation of the final compound: The final step involves the reaction of 4-chlorobenzylamine with 5-oxo-1-phenylpyrrolidine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can be compared to other similar compounds, such as:
1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-methylpyrrolidin-3-yl)urea: This compound has a methyl group instead of a phenyl group on the pyrrolidinone ring, which may affect its chemical reactivity and biological activity.
1-[(4-bromophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: The presence of a bromine atom instead of chlorine can influence the compound’s electronic properties and reactivity.
1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)thiourea: Replacing the oxygen atom in the urea linkage with sulfur can alter the compound’s stability and interactions with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-14-8-6-13(7-9-14)11-20-18(24)21-15-10-17(23)22(12-15)16-4-2-1-3-5-16/h1-9,15H,10-12H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJUVMGVXVLUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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